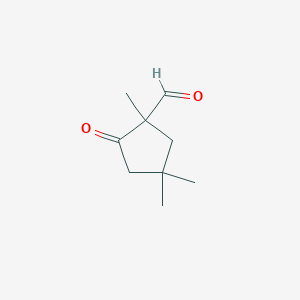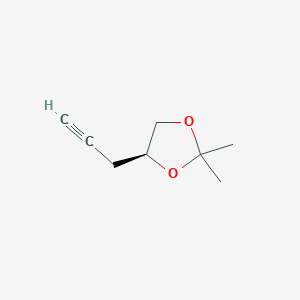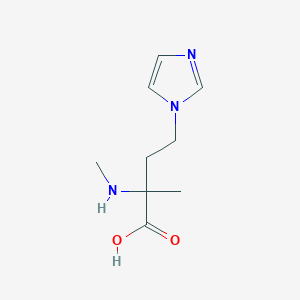
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a chemical compound with the molecular formula C9H7BrClN2O3. It is a yellow-colored powder that is soluble in water and organic solvents. This compound belongs to the family of pyridine derivatives, which are known for their diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves the reaction between 2-oxo-1,2-dihydropyridine-3-carboxylic acid and 5-bromo-3-chloropyridine-2-carbaldehyde in the presence of a catalyst. The reaction leads to the formation of the desired compound as a yellow crystalline powder.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several potential applications in scientific experiments. It can be used as a starting material for the synthesis of various pyridine derivatives. The compound can also be used as a tool for the investigation of various biological processes and drug discovery.
Mechanism of Action
The specific mechanism of action for 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is not well-documented. as a pyridine derivative, it is likely to interact with biological targets through its functional groups, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
- 2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
Uniqueness
2-(5-Bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H5BrClNO3 |
|---|---|
Molecular Weight |
266.47 g/mol |
IUPAC Name |
2-(5-bromo-3-chloro-2-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO3/c8-4-1-5(9)7(13)10(2-4)3-6(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
ZXFHVHMSUWANLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)N(C=C1Br)CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


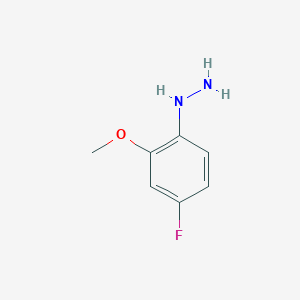

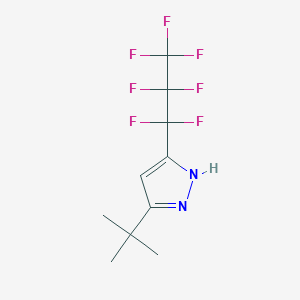
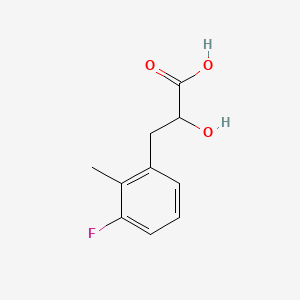


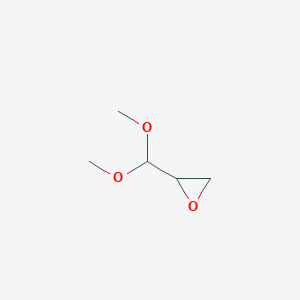
![3-(6-(Aminomethyl)-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13474791.png)
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)
![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)
